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Compound of Interest

Compound Name: 5-Methyl-2-phenylhex-2-enal

Cat. No.: B7823456 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

flavor and fragrance compound, 5-Methyl-2-phenylhex-2-enal (CAS No. 21834-92-4). The

information presented herein is essential for quality control, structural elucidation, and further

research and development involving this molecule. This document details its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols utilized for their acquisition.

Chemical Structure and Properties
IUPAC Name: (2E)-5-Methyl-2-phenylhex-2-enal[1]

Synonyms: 2-Phenyl-5-methylhex-2-enal, Cocal, Cocoa hexenal[1]

Molecular Formula: C₁₃H₁₆O[2]

Molecular Weight: 188.26 g/mol [1]

Spectroscopic Data
The following sections present the key spectroscopic data for 5-Methyl-2-phenylhex-2-enal in
a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b7823456?utm_src=pdf-interest
https://www.benchchem.com/product/b7823456?utm_src=pdf-body
https://www.benchchem.com/product/b7823456?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/5370602
https://pubchem.ncbi.nlm.nih.gov/compound/5370602
https://webbook.nist.gov/cgi/cbook.cgi?ID=C21834924&Mask=200
https://pubchem.ncbi.nlm.nih.gov/compound/5370602
https://www.benchchem.com/product/b7823456?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7823456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While specific experimental ¹H and ¹³C NMR data from published literature is not readily

available in the public domain, typical chemical shifts for similar α,β-unsaturated aldehydes can

be predicted. The data presented here is based on general principles and data available for

analogous structures. Actual experimental values may vary slightly.

Table 1: Predicted ¹H NMR Data for 5-Methyl-2-phenylhex-2-enal

Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aldehydic-H 9.5 - 10.5 s -

Vinylic-H 6.8 - 7.2 t ~7

Aromatic-H 7.2 - 7.6 m -

Allylic-CH₂ 2.2 - 2.4 t ~7

Methine-CH 1.8 - 2.0 m ~7

Methyl-CH₃ 0.9 - 1.1 d ~7

Table 2: Predicted ¹³C NMR Data for 5-Methyl-2-phenylhex-2-enal

Carbon Chemical Shift (δ, ppm)

C=O 190 - 195

Vinylic-C (α) 135 - 145

Vinylic-C (β) 150 - 160

Aromatic-C (ipso) 130 - 135

Aromatic-C 128 - 130

Allylic-CH₂ 35 - 45

Methine-CH 25 - 35

Methyl-CH₃ 20 - 25
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Note: Predicted data is for illustrative purposes. For definitive assignments, experimental data

is required. A known source for experimental NMR spectra is Sigma-Aldrich.[1]

Infrared (IR) Spectroscopy
The IR spectrum of 5-Methyl-2-phenylhex-2-enal is characterized by the vibrational

frequencies of its functional groups. Predicted IR spectra are available from the FELIX lab.[3]

Table 3: Key IR Absorption Bands for 5-Methyl-2-phenylhex-2-enal

Functional Group Wavenumber (cm⁻¹) Intensity

C-H stretch (aromatic) 3100 - 3000 Medium

C-H stretch (aliphatic) 3000 - 2850 Medium

C=O stretch (aldehyde) 1710 - 1685 Strong

C=C stretch (alkene) 1650 - 1600 Medium

C=C stretch (aromatic) 1600 - 1450 Medium

Note: A source for an experimental FTIR spectrum is Sigma-Aldrich, obtained using the

"between salts" technique.[1]

Mass Spectrometry (MS)
The mass spectrum of 5-Methyl-2-phenylhex-2-enal provides information about its molecular

weight and fragmentation pattern. The NIST WebBook provides an electron ionization (EI)

mass spectrum for this compound.[2]

Table 4: Key Mass Spectrometry Data for 5-Methyl-2-phenylhex-2-enal (Electron Ionization)
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m/z Relative Intensity (%) Putative Fragment

188 ~ 60 [M]⁺

159 ~ 40 [M - CHO]⁺

131 ~ 100 [M - C₄H₉]⁺

115 ~ 50 [C₉H₇]⁺

91 ~ 70 [C₇H₇]⁺ (Tropylium ion)

43 ~ 80 [C₃H₇]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy
Sample Preparation: A sample of 5-10 mg of 5-Methyl-2-phenylhex-2-enal is dissolved in

approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a

good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g.,

CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition: The spectrum is recorded with proton decoupling. Chemical shifts are

referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

FT-IR Spectroscopy
Sample Preparation: As a liquid, 5-Methyl-2-phenylhex-2-enal can be analyzed as a neat

thin film. A drop of the sample is placed between two IR-transparent salt plates (e.g., NaCl or

KBr).[4][5] The plates are gently pressed together to form a thin capillary film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition: A background spectrum of the clean salt plates is recorded first. The

sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹. The final

spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 5-Methyl-2-phenylhex-2-enal is prepared in a

volatile organic solvent (e.g., dichloromethane or hexane).

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron

ionization (EI) source.

Gas Chromatography:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film

thickness) is commonly used for flavor compounds.[6]

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]

Injector: Split/splitless injector, with a split ratio of, for example, 1:15.[6]

Oven Temperature Program: A typical program starts at a low temperature (e.g., 50 °C),

holds for a few minutes, then ramps up to a final temperature (e.g., 280 °C).[6]

Mass Spectrometry:

Ionization: Electron Ionization (EI) at 70 eV.[7]

Mass Analyzer: Quadrupole or Ion Trap.

Scan Range: m/z 40-400.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the

spectroscopic data for a chemical compound like 5-Methyl-2-phenylhex-2-enal.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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